molecular formula C49H78O16 B1251196 Qingyangshengenin B

Qingyangshengenin B

Cat. No.: B1251196
M. Wt: 923.1 g/mol
InChI Key: YLHXSKZGPASTOD-ZMZOTGGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Otophylloside B is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-aging, and anti-epileptic properties .

Biochemical Analysis

Biochemical Properties

Qingyangshengenin B plays a crucial role in biochemical reactions, particularly in protecting against beta-amyloid toxicity. It decreases beta-amyloid deposition by reducing the expression of beta-amyloid at the mRNA level . This compound interacts with several biomolecules, including the FOXO transcription factor DAF-16, SIR-2.1, and CLK-1, which is an enzyme involved in ubiquinone synthesis . These interactions are essential for its lifespan extension effects observed in Caenorhabditis elegans models.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It extends lifespan, increases heat stress resistance, delays body paralysis, and enhances chemotaxis response in Caenorhabditis elegans models of Alzheimer’s disease . Additionally, this compound influences cell signaling pathways by activating the FOXO transcription factor DAF-16 and requires SIR-2.1 and CLK-1 for its lifespan extension effects . These interactions highlight its impact on gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It protects against beta-amyloid toxicity by decreasing beta-amyloid deposition and reducing its expression at the mRNA level . This compound activates the FOXO transcription factor DAF-16, which plays a pivotal role in its lifespan extension effects . Additionally, it requires the involvement of SIR-2.1 and CLK-1 for its beneficial effects on lifespan .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to extend the lifespan of Caenorhabditis elegans, delay age-related decline in body movement, and improve stress resistance The stability and degradation of this compound in laboratory conditions are crucial for its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, this compound suppresses seizure-like locomotor activity caused by pentylenetetrazole

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CLK-1, which is involved in ubiquinone synthesis These interactions affect metabolic flux and metabolite levels, contributing to its lifespan extension effects in Caenorhabditis elegans models

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Otophylloside B is typically isolated from the roots of Cynanchum otophyllum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify Otophylloside B .

Industrial Production Methods: Industrial production of Otophylloside B involves large-scale extraction from Cynanchum otophyllum roots. The process includes solvent extraction, concentration, and purification using advanced chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Otophylloside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Otophylloside B, each with unique biological activities .

Properties

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHXSKZGPASTOD-ZMZOTGGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H78O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Otophylloside B and where is it found?

A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]

Q2: What are the potential therapeutic benefits of Otophylloside B?

A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]

Q3: What is the structure of Otophylloside B?

A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]

Q4: How does the structure of Otophylloside B relate to its activity?

A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []

Q5: Have any analytical methods been used to study Otophylloside B?

A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]

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